1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide
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Overview
Description
1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide is a quaternary ammonium compound known for its unique spirocyclic structure. This compound is characterized by a spirocyclic ring system that imparts high thermal and chemical stability. It is commonly used in the synthesis of anion exchange membranes (AEMs) due to its excellent alkaline stability and ion conductivity .
Preparation Methods
The synthesis of 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide typically involves the cyclo-quaternization of piperidine derivatives. One common method includes the reaction of piperidine with ethyl bromide under controlled conditions to form the spirocyclic quaternary ammonium compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to its stable spirocyclic structure.
Elimination Reactions: Hofmann β-elimination is a notable reaction where the compound can degrade under alkaline conditions.
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as halides and alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide has a wide range of applications in scientific research:
Biology: The compound’s stability makes it suitable for use in various biological assays and experiments.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide involves its interaction with anions in solution. The spirocyclic structure provides a stable environment for ion exchange, allowing the compound to effectively conduct ions in AEMs. The restricted conformation of the spirane ring structure raises the energy level of the transition state, enhancing the compound’s stability and performance .
Comparison with Similar Compounds
1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide is unique due to its spirocyclic structure, which imparts high stability and ion conductivity. Similar compounds include:
6-Azaspiro[5.5]undecan-6-ium bromide: Similar structure but without the ethyl group, leading to slightly different properties.
Piperidinium derivatives: These compounds have similar applications but lack the spirocyclic stability.
Imidazolium cations: Known for their high alkaline stability but differ in structure and ion exchange properties.
Properties
CAS No. |
439915-31-8 |
---|---|
Molecular Formula |
C12H24BrN |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-ethyl-6-azoniaspiro[5.5]undecane;bromide |
InChI |
InChI=1S/C12H24N.BrH/c1-2-12-8-4-7-11-13(12)9-5-3-6-10-13;/h12H,2-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
LWNUMVGKQJNYDX-UHFFFAOYSA-M |
Canonical SMILES |
CCC1CCCC[N+]12CCCCC2.[Br-] |
Origin of Product |
United States |
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